molecular formula C15H14O5 B2638166 methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate CAS No. 694502-66-4

methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate

Cat. No.: B2638166
CAS No.: 694502-66-4
M. Wt: 274.272
InChI Key: JRBSGYDGFLJYPN-UHFFFAOYSA-N
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Description

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzo[c]chromen core and a carbonate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate typically involves the following steps:

    Formation of the benzo[c]chromen core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the carbonate ester group: This step involves the reaction of the benzo[c]chromen derivative with a carbonate source, such as dimethyl carbonate, under suitable conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The carbonate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including neuroprotection and anti-cancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its potential therapeutic applications as a selective agonist of the CB2 receptor.

    2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Another derivative with similar structural features.

Uniqueness

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate is unique due to its specific functional groups and potential applications

Properties

IUPAC Name

methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-18-15(17)19-9-6-7-11-10-4-2-3-5-12(10)14(16)20-13(11)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBSGYDGFLJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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